3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride

説明

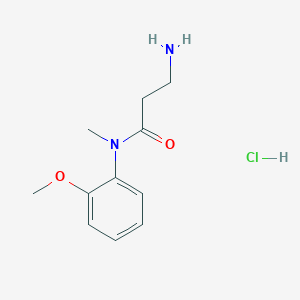

3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide hydrochloride is a hydrochloride salt of a substituted propanamide derivative. Its structure features a 2-methoxyphenyl group attached to the amide nitrogen, a methyl group on the same nitrogen, and a 3-amino substituent on the propanamide backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical research . This compound is primarily utilized as an intermediate in synthesizing bioactive molecules, particularly those targeting neurological pathways due to its structural resemblance to neurotransmitter modulators .

特性

IUPAC Name |

3-amino-N-(2-methoxyphenyl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-13(11(14)7-8-12)9-5-3-4-6-10(9)15-2;/h3-6H,7-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIAFPITMUPTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1OC)C(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581547-59-2 | |

| Record name | 3-amino-N-(2-methoxyphenyl)-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in the substituents on the phenyl ring, alkyl groups on the amide nitrogen, and backbone modifications. These variations influence physicochemical properties (e.g., solubility, stability) and biological activity.

Table 1: Structural and Functional Comparison

Pharmacological and Functional Insights

- Neurological Targeting : The target compound’s 2-methoxyphenyl group may enhance blood-brain barrier penetration, making it valuable for central nervous system drug development . In contrast, the 4-fluorophenylmethyl analogue (CAS 1909313-82-1) exhibits reactivity tailored for agrochemicals and materials science due to fluorine’s electronegativity and metabolic stability .

- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases. The chloro substituent in 3-Chloro-N-(4-methoxyphenyl)propanamide reduces polarity, favoring crystal packing interactions critical for material science applications .

- Synthetic Flexibility : Compounds like the butyl-substituted variant () serve as flexible intermediates for alkyl chain elongation, while cyclohexyl derivatives () introduce steric bulk for selective receptor interactions.

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves a multi-step process: (i) coupling of 2-methoxyaniline with methyl acrylate derivatives to form the amide backbone, followed by (ii) methylation of the amine group, and (iii) hydrochloride salt formation. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and HPLC to confirm purity and structural integrity. Reaction conditions (e.g., temperature, solvent polarity) are adjusted to minimize byproducts .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous environments?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, which improves bioavailability. Stability studies under varying pH (2–8) show optimal integrity in mildly acidic conditions (pH 4–6), making it suitable for in vitro assays. Degradation occurs in strongly alkaline environments via hydrolysis of the amide bond .

Q. What analytical techniques are critical for confirming the compound’s purity and structural identity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., methoxy group at the 2-position).

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays).

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What are the primary biological targets of this compound, and how is target engagement validated?

The compound interacts with enzymes such as kinases and G-protein-coupled receptors (GPCRs) , validated via:

- Enzyme Inhibition Assays: IC₅₀ values measured using fluorogenic substrates.

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD).

- Molecular Docking Simulations: Predicts binding modes to active/allosteric sites .

Q. How does the methoxyphenyl moiety influence the compound’s reactivity in organic synthesis?

The electron-donating methoxy group activates the aromatic ring for electrophilic substitution, enabling regioselective functionalization. However, steric hindrance at the 2-position may limit reactivity in bulky electrophile reactions. The amide group participates in nucleophilic acyl substitutions, facilitating peptide coupling .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield and scalability?

- Design of Experiments (DoE): Systematic variation of temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., HATU for amide coupling).

- Process Analytical Technology (PAT): Real-time monitoring via FTIR to track intermediate formation.

- Green Chemistry Principles: Solvent recycling and waste minimization (e.g., using water as a co-solvent) improve sustainability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Replication: Validate activity under standardized conditions (e.g., ATP concentration in kinase assays).

- Metabolite Profiling: LC-MS identifies degradation products that may interfere with activity.

- Orthogonal Binding Assays: Compare SPR data with thermal shift assays (DSF) to confirm target engagement .

Q. What advanced methods elucidate the compound’s interaction with enzymes at the molecular level?

- Cryo-Electron Microscopy (Cryo-EM): Resolves conformational changes in enzyme-compound complexes.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electron transfer during catalytic inhibition .

Q. How does pH affect the compound’s stability in pharmaceutical formulations, and what excipients mitigate degradation?

- Forced Degradation Studies: Exposure to HCl/NaOH solutions identifies hydrolysis-sensitive bonds.

- Lyophilization: Enhances shelf-life in neutral pH lyophilized powders.

- Stabilizers: Cyclodextrins or polyvinylpyrrolidone (PVP) reduce aggregation in aqueous buffers .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

- SAR Studies: Fluorine or chlorine at the 4-position of the phenyl ring increases metabolic stability (CYP450 resistance).

- LogP Adjustments: Adding polar groups (e.g., -OH) reduces logP, improving solubility but potentially lowering blood-brain barrier penetration.

- Prodrug Strategies: Esterification of the amide group enhances oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。